molecular formula C23H34O4 B1200114 21-Acetoxypregnenolone CAS No. 566-78-9

21-Acetoxypregnenolone

Cat. No. B1200114
CAS RN: 566-78-9
M. Wt: 374.5 g/mol
InChI Key: MDJRZSNPHZEMJH-MTMZYOSNSA-N
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Description

Synthesis Analysis

The synthesis of 21-Acetoxypregnenolone involves the modification of pregnenolone. A kinetic study focusing on the synthesis of corticosterone from pregnenolone in sheep adrenals indicated that 21-hydroxypregnenolone could act as an intermediary in this process, suggesting a specific role in the biosynthesis pathway distinct from that of progesterone (Vinson, 1967).

Molecular Structure Analysis

The molecular structure of 21-Acetoxypregnenolone includes a hydroxyl group at C3 in the A cyclic hydrocarbon ring and a double bond at C5 in the B cyclic hydrocarbon ring. Its structure is crucial for its recognition and interaction with enzymes involved in steroidogenesis. For instance, 21-hydroxypregnenolone exhibits competitive inhibition of progesterone 17α-hydroxylation activity by CYP17, indicating the importance of its molecular features in enzyme interactions (Niwa, Imamura, & Katagiri, 2012).

Chemical Reactions and Properties

21-Acetoxypregnenolone's chemical properties enable it to undergo various reactions relevant to steroid biosynthesis. For example, the conversion of pregnenolone to 21-hydroxypregnenolone in rat and human adrenals suggests its role in corticosteroid biosynthesis through alternative pathways (Kaufmann, Sinterhauf, & Lommer, 1980).

Physical Properties Analysis

The specific physical properties of 21-Acetoxypregnenolone, such as solubility, melting point, and crystalline structure, are not directly mentioned in the sourced literature. However, these properties are generally critical for understanding the behavior of steroid compounds in biological systems and their interactions with various enzymes and receptors.

Chemical Properties Analysis

The chemical properties of 21-Acetoxypregnenolone, including its reactivity and interactions with steroidogenic enzymes, play a significant role in its function within the steroid biosynthesis pathway. It acts as a precursor in the synthesis of corticosteroids, with specific activities suggesting alternative biosynthetic routes for these hormones (Diedrichsen, Sinterhauf, Wolff, & Lommer, 1977).

properties

IUPAC Name

[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h4,16-20,25H,5-13H2,1-3H3/t16-,17-,18-,19-,20+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJRZSNPHZEMJH-MTMZYOSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878641
Record name 21-Acetoxypregnenolone
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Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Acetoxypregnenolone

CAS RN

566-78-9
Record name 21-Acetoxypregnenolone
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Record name 21-Acetoxypregnenolone
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Record name Acetoxanon
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Record name 21-Acetoxypregnenolone
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Record name 3-β,21-dihydroxypregn-5-en-20-one 21-acetate
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Record name 21-ACETOXYPREGNENOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
E CASPI - The Journal of Organic Chemistry, 1956 - ACS Publications
… Steiger and Reichstein1 reduced 21acetoxypregnenolone by the Meerwein-Ponndorf method and converted the resulting mixture of triols to the 20,21-isopropylidenes. Following oxi…
Number of citations: 7 pubs.acs.org
CJW Brooks - Analytical Chemistry, 1965 - ACS Publications
Gas liquid chromatographyof a number of corticosteroids and other hydroxylated 20-oxopregnanes, to-gether with their acetylated analogs, was effected on 1% SE-30 at 225 C. …
Number of citations: 31 pubs.acs.org
H REICH, BK SAMUELS - The Journal of Organic Chemistry, 1954 - ACS Publications
… The formation of II proved that the keto group in 21 -acetoxypregnenolone is not so unreactive as is … 21-Acetoxypregnenolone gave a mixture of dinitrophenylhydrazone I and osazone …
Number of citations: 6 pubs.acs.org
J Seifter, PJ Warter, DR Fitch - Proceedings of the Society for …, 1950 - journals.sagepub.com
… IV Sollins of the Chemical Specialties Co., Inc., kindly supplied the 21-acetoxypregnenolone … Significant improvement first noted on 3rd day of 21acetoxypregnenolone administration. …
Number of citations: 16 journals.sagepub.com
HG Brugsch, RA Manning - New England Journal of Medicine, 1951 - Mass Medical Soc
… 21-acetoxypregnenolone was given to 6 patients in daily intramuscular injections of an aqueous suspension in doses from 100 to 300 mg. for two to four weeks. Two patients requested …
Number of citations: 6 www.nejm.org
R Sih, H Kamel, M Horani, JE Morley - Hormone Replacement Therapy, 1999 - Springer
Steroid hormones play a multifactorial role in human physiology. They facilitate coordinative processes that enable neural, endocrine, immune, and metabolic systems, separately or …
Number of citations: 4 link.springer.com
GR Lenz, JA Schulz - The Journal of Organic Chemistry, 1978 - ACS Publications
… Because of this facile conversion of the cyanomethylene steroid into a cardenolide, we reinvestigated the reaction with 21-acetoxypregnenolone acetate 3.5 Condensation with the ylide …
Number of citations: 13 pubs.acs.org
M EHRENSTEIN - The Journal of Organic Chemistry, 1948 - ACS Publications
… A third series of reactions are derived from 21-acetoxypregnenolone (XXVIII): … from dehydroisoandrosterone (I), pregnenolone (XVII) and 21-acetoxypregnenolone (XXVIII) …
Number of citations: 9 pubs.acs.org
MN Huffman, JW Sadler - The Journal of Organic Chemistry, 1953 - ACS Publications
… have prepared the 3-methyl ethers of 21-acetoxypregnenolone, 17a-hydroxypregnenolone, 17 -methylandrostenediol, 17a-ethylandrostenediol, 17 a-vinylandrostenediol, 17 -…
Number of citations: 7 pubs.acs.org
J Seifter, WE Ehrich, DH Baeder… - Annals of the New …, 1953 - Wiley Online Library
… Determination of the effects of ACTH, DCA, cortisone acetate, and 21-acetoxypregnenolone on an excess iiuinber of rabbits was of the same order of accurary. In studies involving all …
Number of citations: 25 nyaspubs.onlinelibrary.wiley.com

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